molecular formula C21H17F2NO B287104 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

Numéro de catalogue: B287104
Poids moléculaire: 337.4 g/mol
Clé InChI: KMNIEGPSFRYXSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.

Mécanisme D'action

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. This compound inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of B-cells in preclinical studies. It also inhibits the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has several advantages as a potential therapeutic agent for B-cell malignancies. It targets a crucial enzyme in the B-cell receptor signaling pathway, making it a highly specific and effective inhibitor. This compound has also been shown to be effective in combination with other anti-cancer agents, making it a potential candidate for combination therapy. However, this compound has some limitations in lab experiments, including its solubility and stability. These limitations may affect its efficacy and bioavailability in vivo.

Orientations Futures

There are several potential future directions for the research and development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide. One possible direction is the exploration of its potential therapeutic applications in other B-cell malignancies, such as follicular lymphoma and Waldenström's macroglobulinemia. Another direction is the investigation of its potential combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to optimize the dosing and administration of this compound to maximize its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide involves a series of chemical reactions, starting with the preparation of 2-fluoro[1,1'-biphenyl]-4-carboxylic acid. This intermediate is then converted into 2-fluoro[1,1'-biphenyl]-4-amine, which is further reacted with 4-fluorobenzoyl chloride to obtain the final product, this compound.

Applications De Recherche Scientifique

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. This compound has also been shown to be effective in combination with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.

Propriétés

Formule moléculaire

C21H17F2NO

Poids moléculaire

337.4 g/mol

Nom IUPAC

N-(4-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25)

Clé InChI

KMNIEGPSFRYXSN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

SMILES canonique

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.